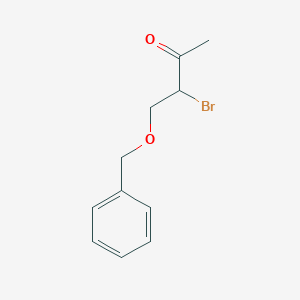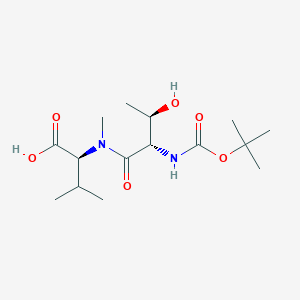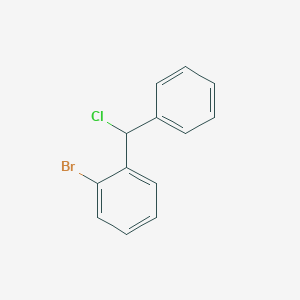
Benzene, 1-bromo-2-(chlorophenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-2-(chlorophenylmethyl)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-2-(chlorophenylmethyl)- typically starts with the bromination of benzene.
Chloromethylation: The next step involves the chloromethylation of the bromobenzene derivative.
Industrial Production Methods: Industrial production of benzene, 1-bromo-2-(chlorophenylmethyl)- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-(chlorophenylmethyl)- can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of benzene, 1-bromo-2-(chlorophenylmethyl)- can lead to the formation of corresponding dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Products include dehalogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, 1-bromo-2-(chlorophenylmethyl)- involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the benzene ring can undergo various transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Comparison:
- Benzene, 1-bromo-2-chloro- : Similar in structure but lacks the chlorophenylmethyl group, making it less complex.
- Benzene, 1-bromo-2-methyl- : Contains a methyl group instead of a chlorophenylmethyl group, leading to different reactivity and applications.
- Benzene, 1-(bromomethyl)-2-chloro- : Similar in having both bromine and chlorine atoms but differs in the position and nature of substitution.
Properties
CAS No. |
192521-16-7 |
|---|---|
Molecular Formula |
C13H10BrCl |
Molecular Weight |
281.57 g/mol |
IUPAC Name |
1-bromo-2-[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrCl/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
GHBNCXLSRVICCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
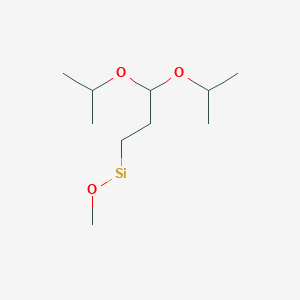
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
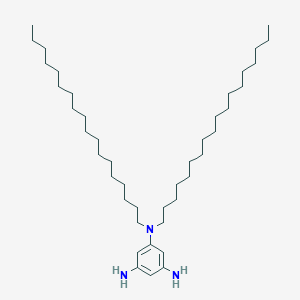
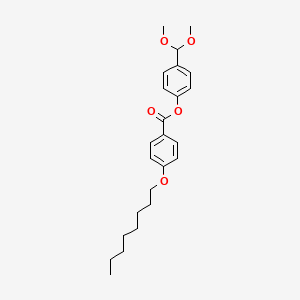
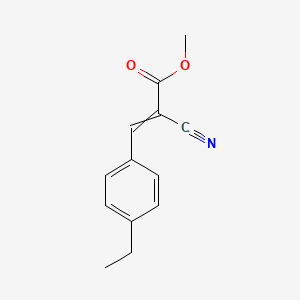
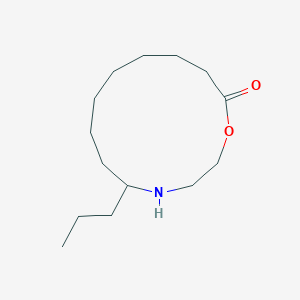
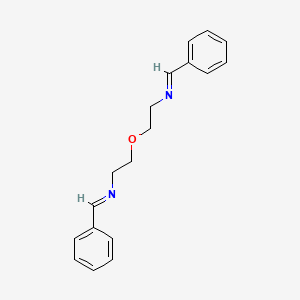
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
